Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
Description
Structural Classification and Positioning within Organic Chemistry
From a structural standpoint, "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" is classified as a substituted phenol (B47542) and a heterocyclic compound. The phenolic group, an aromatic hydroxyl (-OH) moiety, is a cornerstone of organic chemistry, known for its acidic properties and reactivity in electrophilic aromatic substitution. ucalgary.ca The substituent at the para position is a derivative of imidazolidine (B613845), a five-membered saturated heterocycle containing two nitrogen atoms. researchgate.net
Table 1: Chemical Identity of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
| Property | Value |
| IUPAC Name | 4-(1,3-dimethylimidazolidin-2-yl)phenol |
| Molecular Formula | C11H16N2O |
| PubChem CID | 3068526 |
Research Significance of Substituted Phenols and Imidazolidines
The academic importance of this compound can be inferred from the extensive research into its constituent chemical families: substituted phenols and imidazolidines.
Substituted Phenols: This class of compounds is of fundamental importance in both academic research and industrial applications. They are widely recognized as:
Antioxidants: Phenols can act as radical scavengers by donating their hydroxyl hydrogen atom, a property crucial in preventing oxidative degradation of materials. cmu.edu
Building Blocks in Synthesis: Substituted phenols are versatile starting materials for the synthesis of more complex molecules, including pharmaceuticals and polymers. wisdomlib.org They are key precursors in the synthesis of benzopyran derivatives. wisdomlib.org
Probes for Mechanistic Studies: The effect of different substituents on the reactivity of the phenol ring provides a valuable tool for studying reaction mechanisms, such as hydrogen atom abstraction. acs.org
Imidazolidine Derivatives: The imidazolidine scaffold is a privileged structure in medicinal chemistry and materials science. Research has highlighted their significance as:
Biologically Active Agents: Imidazolidine derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-proliferative properties. researchgate.netnih.gov Their heterocyclic nature can facilitate interactions with biological targets like DNA. nih.gov
Catalysts and Ligands: The nitrogen atoms in the imidazolidine ring can coordinate with metal ions, making them useful as ligands in catalysis.
Synthetic Intermediates: The imidazolidine ring can be synthesized through multicomponent reactions and serves as a versatile intermediate for creating diverse chemical libraries. tandfonline.com
Overview of Current Research Landscape and Gaps
A comprehensive review of the scientific literature reveals a significant gap in the specific study of "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-". While extensive research exists on substituted phenols and imidazolidine derivatives as separate classes, dedicated studies on this particular hybrid molecule appear to be limited.
The current research landscape is characterized by investigations into analogous structures. For instance, studies on other imidazolidine-bridged bis(phenols) have been conducted to understand intramolecular hydrogen bonding. researchgate.net Research into the synthesis of various imidazolidine derivatives often involves the reaction of diamines with aldehydes or other carbonyl compounds, but specific conditions for the synthesis of "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" are not readily found in the academic literature.
The lack of specific research on this compound presents several opportunities for future investigation:
Synthesis and Characterization: The development of an efficient and scalable synthesis for "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" would be the first step towards a more thorough investigation of its properties. Detailed spectroscopic and crystallographic characterization would provide valuable insights into its three-dimensional structure and electronic properties.
Biological Activity Screening: Given the known biological activities of both phenols and imidazolidines, this compound is a prime candidate for screening in various biological assays, such as antioxidant, anticancer, and antimicrobial tests.
Material Science Applications: The potential for this molecule to act as a ligand for metal complexes or as a monomer in polymer synthesis remains unexplored.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dimethylimidazolidin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)9-3-5-10(14)6-4-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVPPUVXDSRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232424 | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83521-93-1 | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083521931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40232424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Phenol, P 1,3 Dimethyl 2 Imidazolidinyl
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials, known as precursors. For Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)-, the analysis reveals two primary disconnection points corresponding to reliable chemical transformations.
The most logical disconnection is at the C2-carbon of the imidazolidine (B613845) ring and its bond to the phenyl group. This bond is formed in the forward sense by the condensation of a diamine with a carbonyl compound. This leads to two key precursors:
N,N'-Dimethylethylenediamine : This symmetrical diamine forms the backbone of the imidazolidine ring.
p-Hydroxybenzaldehyde : This aromatic aldehyde provides the p-hydroxyphenyl substituent at the C2 position.
An alternative disconnection can be envisioned by breaking the N-C bonds within the imidazolidine ring, which also points towards the same fundamental building blocks. The analysis suggests that the most efficient pathway involves the formation of the heterocyclic ring as a key step in the synthetic sequence. This approach is generally favored as it builds the core scaffold of the target molecule from readily accessible starting materials. amazonaws.com
Direct Synthesis Approaches for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
Direct synthesis aims to construct the target molecule in a minimal number of steps from its identified precursors. The principal methods revolve around forming the imidazolidine ring and attaching it to the phenolic group.
Condensation Reactions for Imidazolidine Ring Formation
The formation of the imidazolidine ring is typically achieved through the cyclocondensation of a 1,2-diamine with an aldehyde or ketone. chemicalbook.com In the case of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, this involves the reaction between N,N'-dimethylethylenediamine and p-hydroxybenzaldehyde.
This reaction is a classic example of cyclic aminal formation. chemicalbook.com The process is generally acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The reaction proceeds in two steps: initial formation of a carbinolamine intermediate, followed by intramolecular cyclization and dehydration.
Reaction Conditions:
Solvents: Solvents that allow for the azeotropic removal of water, such as benzene (B151609) or xylene, are often employed using a Dean-Stark apparatus. chemicalbook.com
Catalysts: Acid catalysts, such as p-toluenesulfonic acid, can be used to facilitate the reaction.
Temperature: The reaction is typically carried out at reflux temperatures to ensure the removal of water and promote the reaction rate.
The table below summarizes typical conditions for this type of condensation reaction.
| Reactants | Catalyst | Solvent | Conditions | Product |
| N,N'-Dimethylethylenediamine, p-Hydroxybenzaldehyde | p-Toluenesulfonic acid (catalytic) | Xylene | Reflux with Dean-Stark trap | Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- |
This method is highly convergent and is the most direct and widely applicable route for synthesizing 2-substituted 1,3-dialkylimidazolidines.
Phenolic Alkylation and Functionalization Techniques
While the condensation approach is most direct, an alternative strategy involves forming the bond between a pre-formed imidazolidine ring and the phenol. This would fall under the category of aromatic functionalization. However, direct Friedel-Crafts type alkylation of phenol with an electrophilic imidazolidine species is generally not a preferred method due to potential side reactions and challenges in controlling regioselectivity (ortho- vs. para-substitution). nih.gov
A more plausible, though more complex, route would involve a nucleophilic attack from the phenol ring onto an imidazolidine-based electrophile. This could be achieved by:
Deprotonation of Phenol: Converting phenol to its more nucleophilic phenoxide form using a base.
Generation of an Electrophilic Imidazolidine: Creating a reactive species, such as a 2-halo-1,3-dimethylimidazolidine, which is not a common reagent.
Given the efficiency of the condensation reaction described in 2.2.1, phenolic alkylation is a less common and more synthetically challenging approach for this specific target molecule. The alkylation of phenols is more typically associated with O-alkylation to form ethers or C-alkylation at the ring with alkyl halides or olefins under acidic conditions. alfa-chemistry.comacs.orgpnnl.gov
Preparation of Related Imidazolidine Derivatives and Analogues
The synthetic methodologies used for the target compound can be extended to create a variety of related derivatives and analogues, allowing for the exploration of structure-activity relationships in various contexts.
Synthesis from Diamines and Aldehydes
The condensation reaction is highly versatile. By systematically varying the diamine and aldehyde components, a library of imidazolidine derivatives can be generated.
Varying the Diamine: Using different N,N'-dialkylethylenediamines (e.g., N,N'-diethylethylenediamine) would change the substituents on the nitrogen atoms. Using unsubstituted ethylenediamine (B42938) would result in a secondary amine in the final product, which could be functionalized in a subsequent step.
Varying the Aldehyde: Employing different substituted benzaldehydes (e.g., methoxybenzaldehyde, nitrobenzaldehyde) or aliphatic aldehydes would alter the substituent at the C2 position of the imidazolidine ring.
This modular approach is a powerful tool in medicinal chemistry and materials science for generating chemical diversity. The general reaction is summarized in the table below.
| General Diamine | General Aldehyde | General Product |
| R-NH-CH₂-CH₂-NH-R | R'-CHO | 2-R'-1,3-R-imidazolidine |
Modification of Existing Imidazolidine Scaffolds
Another strategy involves the post-synthetic modification of an existing imidazolidine ring. For instance, if one were to synthesize the parent imidazolidine from ethylenediamine and p-hydroxybenzaldehyde, the nitrogen atoms could be subsequently alkylated.
A common method for N-alkylation is reductive amination or reaction with alkyl halides. For example, the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a related cyclic urea, can involve the methylation of 2-imidazolidinone using formaldehyde (B43269) in the presence of a reducing agent like formic acid or hydrogen with a palladium catalyst. google.com This principle could be applied to methylate the nitrogen atoms of a pre-formed imidazolidine ring.
Furthermore, functional groups on the C2-substituent can be modified. For example, if the starting aldehyde was p-nitrobenzaldehyde, the resulting nitro-substituted imidazolidine could be reduced to an amino group, which could then be further functionalized. This allows for the introduction of a wide range of chemical diversity starting from a common intermediate.
Catalytic Methods in the Synthesis of Phenol-Imidazolidine Systems
The synthesis of 2-substituted imidazolidines, such as the target compound, is often achieved through the condensation of a 1,2-diamine with an aldehyde or ketone. nih.gov For "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", the most direct approach involves the reaction of N,N'-dimethylethylenediamine with an appropriately protected p-hydroxybenzaldehyde, followed by deprotection. This condensation is typically catalyzed by an acid. nih.gov
More advanced catalytic strategies, while not extensively documented for this specific molecule, can be extrapolated from modern organic synthesis methodologies. These include direct C-H functionalization and oxidative coupling reactions. Catalytic dehydrogenative coupling, for instance, has been utilized for the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols using nickel catalysts, generating water and hydrogen gas as byproducts. rsc.org While this has been demonstrated on aromatic diamines, the conceptual framework could be explored for the C-H functionalization of saturated heterocycles like imidazolidine.
Another avenue is the direct arylation of the C-H bond at the 2-position of the imidazolidine ring with a phenol derivative. Palladium-catalyzed direct arylation has been successfully applied to a broad range of arenes and heterocycles. researchgate.net For example, palladium(II)-catalyzed C-H arylation directed by a tetrazole group has been developed, showcasing the potential for functionalizing C-H bonds in heterocyclic systems. rsc.org Furthermore, photoinduced C-H arylation of 1,3-azoles has been accomplished using a dual copper/photoredox catalytic system, indicating that radical-based mechanisms could also be a viable strategy. rsc.org
Oxidative cross-coupling reactions represent a powerful tool for forming C-C bonds. nih.gov Metal-free oxidative coupling of phenols with various nucleophiles, mediated by a sulfoxide (B87167) that inverts the phenol's reactivity, has been reported. rochester.edu This approach avoids the common issue of homocoupling. rochester.edu Additionally, vanadium catalysts have been shown to be effective in the oxidative cross-coupling of naphthols with hydroxycarbazoles. nih.gov The application of such catalytic systems to couple a phenol with a saturated N-heterocycle like 1,3-dimethylimidazolidine (B15366825) remains an area for further investigation.
Below is a table summarizing potential catalytic strategies for the synthesis of phenol-imidazolidine systems based on analogous reactions.
| Catalytic Strategy | Catalyst System Example | Reactants | Potential Application to Target Synthesis | Reference |
| Acid-Catalyzed Condensation | Acetic Acid | N,N'-Dimethylethylenediamine, p-Hydroxybenzaldehyde | Direct formation of the imidazolidine ring. | nih.gov |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Ligand | 1,3-Dimethylimidazolidine, p-Iodophenol derivative | Direct coupling of the pre-formed imidazolidine and phenol rings. | researchgate.net |
| Nickel-Catalyzed Dehydrogenative Coupling | NiCl₂/Ligand | 1,3-Dimethylimidazolidine, Phenol | Atom-economical C-C bond formation via C-H/O-H activation. | rsc.org |
| Sulfoxide-Mediated Oxidative Coupling | TFAA/Sulfoxide (Metal-free) | 1,3-Dimethylimidazolidine, Phenol | Selective cross-coupling by inverting phenol reactivity. | rochester.edu |
| Vanadium-Catalyzed Oxidative Coupling | Vanadium Complex, AcOH | 1,3-Dimethylimidazolidine, Phenol | Enantioselective C-C bond formation. | nih.gov |
Exploration of Stereoselective Synthesis for Chiral Analogues
The development of stereoselective methods to synthesize chiral analogues of "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" is crucial for applications in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct properties. The primary stereocenter of interest in this context is the C2 position of the imidazolidine ring.
One established strategy for stereoselective synthesis is the use of chiral auxiliaries . nih.gov These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govmdpi.com For instance, a chiral auxiliary could be attached to the imidazolidine nitrogen, directing the diastereoselective addition of a p-hydroxyphenyl group to the C2 position. Oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including for diastereoselective alkylation reactions. rsc.org Similarly, sulfur-based chiral auxiliaries derived from amino acids have demonstrated high efficiency in various asymmetric transformations. google.com After the key bond-forming step, the auxiliary is cleaved and can often be recovered. nih.gov
Another approach involves starting from chiral building blocks . The condensation of an enantiomerically pure chiral diamine with an aldehyde can produce a chiral imidazolidine with high diastereoselectivity. nih.gov For example, Arai et al. reported the condensation of chiral diamines with aldehydes to yield chiral imidazolidine-pyridines. nih.gov This method could be adapted by using a chiral derivative of N,N'-dimethylethylenediamine.
More recently, significant advances have been made in the enantioselective C-H functionalization of saturated N-heterocycles. These methods offer a more direct and atom-economical route to chiral products. Research has demonstrated the feasibility of palladium(II)-catalyzed enantioselective α-C-H coupling of various amines with aryl boronic acids, using chiral phosphoric acids as ligands. nih.gov This approach has been successfully applied to a range of cyclic amines, including pyrrolidines and piperidines, achieving high enantioselectivities. nih.gov Biocatalysis offers another powerful tool for this purpose. An iron-based biocatalytic strategy using engineered cytochrome P450 enzymes has been developed for the enantioselective α-C-H functionalization of saturated N-heterocycles via carbene transfer, achieving high yields and stereoselectivities. rochester.edu The extension of these cutting-edge catalytic methods to the 1,3-dimethylimidazolidine system could provide a highly efficient pathway to its chiral analogues.
The following table summarizes key strategies for the stereoselective synthesis of chiral imidazolidine analogues.
| Stereoselective Strategy | Methodology | Key Features | Exemplary Reference |
| Chiral Auxiliaries | Temporary incorporation of a chiral group (e.g., oxazolidinone) to guide a diastereoselective reaction. | High diastereoselectivity, predictable stereochemical outcome, auxiliary is recoverable. | nih.govmdpi.comrsc.org |
| Chiral Building Blocks | Use of enantiomerically pure starting materials, such as a chiral 1,2-diamine. | Direct synthesis of chiral products, stereochemistry is derived from the starting material. | nih.gov |
| Enantioselective C-H Functionalization (Catalytic) | Palladium catalysis with a chiral ligand (e.g., chiral phosphoric acid) to functionalize a C-H bond. | Direct functionalization of a non-prefunctionalized C-H bond, high enantioselectivity. | nih.gov |
| Enantioselective C-H Functionalization (Biocatalytic) | Use of engineered enzymes (e.g., cytochrome P450) to catalyze a stereoselective C-H functionalization. | High turnover numbers, excellent enantioselectivity, environmentally benign conditions. | rochester.edu |
Mechanistic Investigations of Chemical Transformations
Reactivity Patterns of the Phenolic Moiety
The hydroxyl group of the phenol (B47542) ring is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the positions ortho and para to it. byjus.comquora.com Due to the presence of the bulky 1,3-dimethyl-2-imidazolidinyl substituent at the para position, electrophilic attack is anticipated to occur predominantly at the ortho positions.
Electrophilic Aromatic Substitution Pathways
The electron-donating nature of the hydroxyl group significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to attack by electrophiles. byjus.combritannica.com Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com
For "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", these reactions are expected to yield primarily ortho-substituted products. The general mechanism involves the attack of the electrophile by the pi electrons of the benzene (B151609) ring, forming a resonance-stabilized carbocation known as the arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,3-dimethyl-2-imidazolidinyl)phenol |
| Bromination | Br₂ in CCl₄ | 2-Bromo-4-(1,3-dimethyl-2-imidazolidinyl)phenol |
| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-5-(1,3-dimethyl-2-imidazolidinyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-Hydroxy-4-(1,3-dimethyl-2-imidazolidinyl)phenyl)ethan-1-one |
Note: The formation of di-substituted products (at both ortho positions) is possible, especially under harsh reaction conditions.
Oxidative Coupling Reactions and Mechanisms
Phenols can undergo oxidative coupling to form carbon-carbon or carbon-oxygen bonds, leading to the formation of dimers or polymers. wikipedia.orgnih.gov The mechanism of these reactions typically involves the formation of a phenoxy radical through a one-electron oxidation of the phenol. wikipedia.org This radical is resonance-stabilized, with spin density at the oxygen atom and the ortho and para positions of the aromatic ring.
In the case of "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", the para position is blocked. Therefore, oxidative coupling is expected to occur at the ortho positions, leading to the formation of C-C linked biphenol derivatives. The reaction can be catalyzed by various transition metal complexes or enzymatic systems. wikipedia.orgnih.gov
The likely mechanism involves the following steps:
Oxidation: The phenol is oxidized to a phenoxy radical.
Radical Coupling: Two phenoxy radicals couple at their ortho positions to form a cyclohexadienone intermediate.
Tautomerization: The intermediate tautomerizes to the more stable biphenol product.
Chemical Transformations of the Imidazolidine (B613845) Ring System
The 1,3-dimethyl-2-imidazolidinyl group, while relatively stable, can undergo specific chemical transformations, primarily involving hydrolysis of the ring and protonation of the nitrogen atoms.
Imidazolidine Ring Hydrolysis and Cleavage Mechanisms
Imidazolidines are cyclic aminals and are susceptible to hydrolysis, particularly under acidic conditions. The hydrolysis of 2-substituted imidazolidines typically proceeds through a ring-opening mechanism to yield the corresponding N,N'-disubstituted diamine and an aldehyde or ketone.
For "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", acid-catalyzed hydrolysis would be expected to yield N,N'-dimethylethylenediamine and p-hydroxybenzaldehyde. The mechanism likely involves the following steps:
Protonation: Protonation of one of the nitrogen atoms of the imidazolidine ring.
Ring Opening: Nucleophilic attack by water on the carbon atom at position 2, leading to the cleavage of a carbon-nitrogen bond and the formation of a hemiaminal intermediate.
Further Protonation and Cleavage: Protonation of the remaining nitrogen atom followed by elimination of N,N'-dimethylethylenediamine to form a protonated aldehyde.
Deprotonation: Deprotonation to yield p-hydroxybenzaldehyde.
Protonation Equilibria and Structural Changes
The nitrogen atoms of the imidazolidine ring are basic and can be protonated by acids. The basicity of these amines will be influenced by the electronic nature of the p-hydroxyphenyl substituent. The pKa of a protonated imidazole ring in histidine is around 6.0, though the saturated nature of the imidazolidine ring in the title compound will affect its basicity. nih.govyoutube.com
Protonation of the nitrogen atoms can lead to conformational changes in the imidazolidine ring. The equilibrium between the unprotonated and protonated forms will be dependent on the pH of the solution.
Table 2: Predicted pKa Values and Protonation States
| Functional Group | Estimated pKa | Predominant State at pH 7 |
| Phenolic Hydroxyl | ~10 indiana.edu | -OH (unprotonated) |
| Imidazolidine Nitrogens | ~7-9 (for the conjugate acid) | Partially to fully protonated |
Note: These are estimated values based on similar structures and can vary depending on the specific molecular environment.
Intramolecular and Intermolecular Reaction Mechanisms
The proximity of the phenolic hydroxyl group and the nitrogen atoms of the imidazolidine ring allows for potential intramolecular interactions. Specifically, intramolecular hydrogen bonding between the phenolic proton and one of the nitrogen atoms of the imidazolidine ring is possible. Evidence from a structurally similar compound, 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol, shows the presence of intramolecular hydrogen bonds between the phenolic hydroxyl groups and the imidazolidine nitrogen atoms. nih.gov This interaction would likely influence the acidity of the phenolic proton and the basicity of the nitrogen atoms.
Intermolecularly, the phenolic hydroxyl group can act as a hydrogen bond donor, while the imidazolidine nitrogen atoms can act as hydrogen bond acceptors. rsc.org These interactions can lead to the formation of dimers or larger supramolecular assemblies in the solid state or in solution. Such intermolecular hydrogen bonding plays a crucial role in the physical properties of the compound, such as its melting point and solubility.
Influence of Substituents on Reaction Kinetics and Selectivity
The reactivity of a substituted phenol in chemical transformations, particularly in electrophilic aromatic substitution, is profoundly influenced by the electronic nature of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, EWGs decrease the ring's electron density, deactivating it towards electrophilic attack.
The "p-(1,3-dimethyl-2-imidazolidinyl)" group, attached at the para position relative to the hydroxyl group, is characterized as a strong electron-donating group. The nitrogen atom directly bonded to the benzene ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density significantly activates the aromatic ring.
Effect on Reaction Kinetics:
The presence of the activating p-(1,3-dimethyl-2-imidazolidinyl) group is expected to accelerate the rate of electrophilic aromatic substitution reactions compared to unsubstituted phenol. Activating groups stabilize the positively charged intermediate (the arenium ion) formed during the reaction, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com The activating strength of this N-substituted group would likely be comparable to other strong activators like amino (-NH2) and hydroxyl (-OH) groups, leading to substantially faster reaction rates for processes such as nitration, halogenation, and Friedel-Crafts reactions. byjus.comvanderbilt.edu
For instance, in the oxidation of phenols by hydroxyl radicals, precursors with electron-donating groups like -OH, -OCH3, and -CH3 exhibit higher reactivity and faster reaction rates due to the enhanced electron density of the benzene ring. mdpi.com A similar trend would be anticipated for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-.
Interactive Data Table: Relative Reactivity of Substituted Phenols
The following table provides a qualitative comparison of expected reaction rates for electrophilic substitution on various phenols, illustrating the activating effect of electron-donating groups. Note that the value for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- is a theoretical prediction.
| Compound | Substituent at C4 | Electronic Effect of Substituent | Expected Relative Rate of Electrophilic Substitution |
| p-Nitrophenol | -NO2 | Strong Electron-Withdrawing | << 1 |
| Phenol | -H | Neutral (Reference) | 1 |
| p-Cresol | -CH3 | Weak Electron-Donating | > 1 |
| Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | -(C5H11N2) | Strong Electron-Donating (Predicted) | >> 1 |
Effect on Selectivity (Directing Effects):
Substituents not only affect the rate of reaction but also determine the position of the incoming electrophile on the aromatic ring. The hydroxyl group of a phenol is a powerful ortho, para-director. Similarly, the p-(1,3-dimethyl-2-imidazolidinyl) group is also an ortho, para-director. In this specific molecule, the two groups are positioned para to each other.
Therefore, incoming electrophiles will be directed to the positions that are ortho to either the -OH group or the imidazolidinyl group. This means substitution will occur exclusively at the carbons numbered 2, 3, 5, and 6. The powerful activating and directing nature of both the hydroxyl and the N-heterocyclic group suggests that controlling reactions to achieve mono-substitution could be challenging, with polysubstitution being a likely outcome, similar to the behavior of phenol in bromination with bromine water. byjus.com
Computational Probing of Reaction Energy Profiles and Transition States
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms where experimental data is scarce. researchgate.netmdpi.com For "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", DFT calculations could provide deep insights into its reactivity, complementing the qualitative predictions from classical electronic theory.
Reaction Energy Profiles:
A reaction energy profile maps the potential energy of a system as it transforms from reactants to products. By modeling a specific reaction, such as nitration or oxidation, computational methods can calculate the energies of reactants, intermediates, transition states, and products. acs.org
For an electrophilic aromatic substitution on "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-", the profile would typically show two main transition states corresponding to the two steps of the mechanism:
Formation of the Arenium Ion: The first, and typically rate-determining, step involves the attack of the electrophile on the aromatic ring. The energy barrier for this step is the activation energy (Ea). DFT calculations would likely confirm that the activation energy for this step is significantly lower than that for unsubstituted phenol, quantifying the activating effect of the imidazolidinyl group. masterorganicchemistry.com
Deprotonation: The second step is the rapid loss of a proton to restore aromaticity. This step has a much lower energy barrier. masterorganicchemistry.com
Computational studies on other substituted phenols have successfully used these methods to determine activation energies and reaction enthalpies, corroborating experimental kinetic data. nih.govjournalirjpac.com
Transition State Analysis:
A transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate. masterorganicchemistry.com Its geometry and energy are critical for understanding reaction kinetics. Using DFT, the three-dimensional structure of the transition states for electrophilic attack at the different available positions (ortho or meta to the hydroxyl group) can be calculated.
These calculations would reveal how the p-(1,3-dimethyl-2-imidazolidinyl) substituent stabilizes the transition state. For attack at the ortho position (relative to the -OH group), the positive charge of the arenium ion intermediate can be effectively delocalized by both the hydroxyl group and the nitrogen of the imidazolidinyl ring. Computational analysis would demonstrate this stabilization, showing a lower transition state energy for ortho-attack compared to meta-attack, thereby explaining the observed regioselectivity. Such theoretical investigations have been crucial in elucidating the mechanisms of various reactions involving phenols, including carboxylation and reactions with radicals. mdpi.comresearchgate.net
Interactive Data Table: Hypothetical Computational Results for Nitration
This table illustrates the type of data that could be generated from a DFT study on the nitration of Phenol vs. Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, predicting the influence of the substituent on activation energy.
| Compound | Position of Attack | Calculated Activation Energy (Ea) (kJ/mol) - Hypothetical |
| Phenol | ortho | 75 |
| Phenol | meta | 95 |
| Phenol | para | 72 |
| Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | ortho to -OH | < 70 |
| Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | meta to -OH | > 90 |
Coordination Chemistry and Metal Complexation Studies
Ligand Design Principles for Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)-
The design of a ligand for metal complexation revolves around the number and type of donor atoms and their spatial arrangement, which dictates the stability and geometry of the resulting metal complex. Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- features a soft-hard donor set, comprising a hard phenolate (B1203915) oxygen atom and two softer nitrogen atoms within the imidazolidine (B613845) ring. This combination offers the potential for chelation, where the ligand binds to a central metal ion at multiple points, typically forming a stable five- or six-membered ring.
Formation of Metal-Imidazolidinyl Phenolate Complexes
The interaction of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- and its isomers with various divalent transition metal ions has been investigated to understand its coordinating ability. However, research has revealed significant challenges related to the stability of the ligand upon complexation.
In the field of coordination chemistry, phenol- and amine-containing ligands are frequently used to synthesize multinuclear copper complexes, which can serve as models for the active sites of metalloenzymes like tyrosinase. ias.ac.in The expectation when reacting ligands such as Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- with copper(II) salts would be the formation of stable mononuclear or dinuclear phenolate-bridged complexes.
However, studies on the closely related isomer, 2-(1,3-dimethylimidazolidin-2-yl)phenol, have shown that the ligand is unstable in the presence of Cu(II) ions. Instead of forming the anticipated metal-imidazolidinyl phenolate complex, the coordination attempt results in the complete hydrolytic cleavage of the imidazolidine ring. This degradation leads to the formation of copper(II) complexes with the resulting amine fragments. Therefore, stable dicopper(II) or tetranuclear copper(II) clusters incorporating the intact imidazolidine-phenol ligand have not been successfully isolated due to this coordination-induced hydrolysis.
Manganese(II) is a versatile metal ion known to form stable complexes with various coordination numbers and geometries, which are of interest for applications in catalysis and medical imaging. nih.govacs.org The complexation of ligands from the imidazolidinyl-phenol family with manganese(II) ions has been explored to assess their stability.
Spectroscopic analysis of the products formed from the reaction of manganese(II) with imidazolidine-phenol derivatives indicates that the imidazolidine ring is unstable upon coordination. This instability is attributed to the geometric and electronic pressure exerted on the five-membered ring when it binds to the metal ion. This strain appears to facilitate the ring's cleavage. While Mn(II) readily forms complexes with a wide array of chelators, the specific structural features of the imidazolidine moiety in this ligand system render it susceptible to degradation, preventing the isolation of stable [Mn(p-(1,3-dimethyl-2-imidazolidinyl)-phenol)] complexes.
Nickel(II) ions typically form stable, six-coordinate octahedral complexes with amine-phenolate ligands. nih.govfigshare.comresearchgate.net These complexes are often dimeric, featuring bridging phenolate oxygen atoms. nih.gov Given the established coordination chemistry of Ni(II), one might expect the formation of a stable complex with Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-.
However, direct experimental studies on the reaction between this specific ligand and nickel(II) salts are not prominently featured in the literature. Based on the profound instability observed with Cu(II) and Mn(II) ions, it is reasonable to infer that similar hydrolytic instability of the imidazolidine ring would likely occur upon coordination to the Lewis acidic Ni(II) center. In related systems, attempts to form dinuclear cobalt(II) complexes, a metal ion with similar properties to nickel(II), also failed due to the hydrolytic cleavage of the imidazolidine ring. In general, Ni(II) aryloxy compounds with the formula [Ni(OAr)₂L₂], where L is a nitrogen or phosphorus-containing ligand, are well-known. wikipedia.org For a stable complex to form, the ligand must be robust enough to withstand the coordination process, a condition that the imidazolidine ring in this system does not appear to meet.
Structural Elucidation of Coordination Compounds by Crystallography
In the context of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, crystallographic studies have been instrumental not in characterizing the desired metal complexes, but in identifying the products of their decomposition. For instance, X-ray analysis of the products from the reaction of a related ligand with cobalt salts confirmed that the expected dicobalt complex was not formed; instead, the structure revealed mononuclear cobalt(III) complexes that were the end products of the hydrolytic cleavage of the imidazolidine ring.
While a crystal structure for a metal complex of the title compound is unavailable due to its instability, data from structurally similar but more stable ligands can provide insight into the expected conformations. The table below shows crystallographic data for a related imidazolidine-bridged bis(phenol) compound, which illustrates the inherent structural features of this class of ligands.
Table 1: Selected Crystallographic Parameters for a Related Imidazolidine-Bridged Bis(phenol) Ligand.
Impact of Metal Coordination on Imidazolidine Ring Stability and Reactivity
A primary finding in the study of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- and its isomers is the significant impact of metal coordination on the stability and reactivity of the imidazolidine ring. While the uncoordinated ligand is stable, its interaction with transition metal ions such as Cu(II) and Mn(II) acts as a catalyst for its degradation.
The mechanism of this degradation is a coordination-induced hydrolysis. The Lewis acidity of the metal ion is a crucial factor. Upon coordination of one or both nitrogen atoms to the metal center, electron density is withdrawn from the imidazolidine ring. This electronic perturbation weakens the C-N bonds within the ring, making the aminal carbon atom highly susceptible to nucleophilic attack by water molecules present in the solvent.
Computational studies on the hydrolysis of related nonaromatic imidazolidine-2-ylidene analogues support this observation, indicating that the ring-opened hydrolysis product is significantly more stable thermodynamically than the intact ring structure. nih.govacs.org In the case of complexation with Mn(II), the instability has been described as a result of "pressure" on the ring, likely a combination of steric and electronic strain that lowers the activation energy for the hydrolytic cleavage. nih.gov For Cu(II), this effect is even more pronounced, leading to total ring hydrolysis and the formation of complexes with the resulting N,N'-dimethylethylenediamine fragment. nih.gov This demonstrates that rather than stabilizing the ligand, coordination to these metal ions activates the imidazolidine ring toward irreversible decomposition.
Table of Mentioned Compounds
Spectroscopic Analysis of Metal-Ligand Interactions Involving Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-
A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the coordination chemistry of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-. Specifically, there is no available published data on the spectroscopic characterization of its metal complexes. This includes a lack of information regarding infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopic studies that would be essential for elucidating the nature of metal-ligand interactions.
The investigation into the coordination chemistry of a ligand like Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- would typically involve a multi-faceted spectroscopic approach to understand how the ligand binds to a metal center. This process is fundamental to characterizing the resulting coordination compounds and understanding their electronic and structural properties.
In a typical study, Infrared (IR) spectroscopy would be employed to identify which atoms of the Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- ligand are involved in coordination with a metal ion. The IR spectrum of the free ligand would be compared to the spectra of its metal complexes. Shifts in the vibrational frequencies of specific functional groups, such as the phenolic -OH group and the C-N bonds within the imidazolidinyl ring, would provide direct evidence of their participation in complex formation. For instance, a significant shift to a lower wavenumber or the disappearance of the O-H stretching band would suggest deprotonation and coordination of the phenolic oxygen to the metal center. Similarly, changes in the stretching frequencies of the C-N bonds could indicate the involvement of one or both nitrogen atoms of the imidazolidine ring in the coordination sphere.
Ultraviolet-visible (UV-Vis) spectroscopy is another critical tool for characterizing metal complexes. The electronic absorption spectra of the complexes would be compared to that of the free ligand. The appearance of new absorption bands, particularly in the visible region, or shifts in the existing ligand-based π-π* and n-π* transitions, would provide insights into the electronic structure of the complex. These new bands could be attributed to d-d transitions within the metal ion or to charge-transfer transitions between the metal and the ligand (MLCT or LMCT). The nature and energy of these transitions are indicative of the geometry of the coordination sphere and the strength of the ligand field.
Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H and ¹³C NMR, is invaluable for determining the structure of metal complexes in solution. In the case of diamagnetic complexes of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, changes in the chemical shifts of the protons and carbons of the ligand upon coordination would reveal the binding sites. For example, a downfield shift of the aromatic protons of the phenol ring would be consistent with the coordination of the phenolic oxygen. The protons of the dimethyl and ethylene (B1197577) groups on the imidazolidine ring would also be sensitive to coordination, and their chemical shift changes could confirm the involvement of the nitrogen atoms in binding. For paramagnetic complexes, the NMR spectra would be significantly different, with large shifts and broadened signals, which could provide information about the magnetic properties of the complex and the distribution of unpaired electron spin density.
Without any available research data, it is not possible to provide specific spectroscopic findings or to compile data tables for the metal complexes of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-. The absence of such studies in the public domain suggests that this particular compound may not have been extensively investigated as a ligand in coordination chemistry, or the results of such studies have not been published. Therefore, the detailed analysis of its metal-ligand interactions through spectroscopic characterization remains an open area for future research.
Computational and Theoretical Chemistry of Phenol, P 1,3 Dimethyl 2 Imidazolidinyl
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule. For Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)-, these studies would reveal bond lengths, bond angles, and dihedral angles of its ground state geometry.
The imidazolidine (B613845) ring is known to adopt non-planar conformations to minimize steric strain. researchgate.net In the case of the title compound, a "twist" or "envelope" conformation of the five-membered imidazolidine ring would be expected. researchgate.net The puckering of this ring would be a key structural feature. researchgate.net Furthermore, the rotational barrier around the C-C bond connecting the phenyl and imidazolidinyl rings would determine the relative orientation of these two groups. The planarity of the phenyl ring would likely be slightly distorted due to the substitution.
Table 1: Predicted Geometrical Parameters for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- from Theoretical Calculations
| Parameter | Predicted Value (DFT/B3LYP/6-311G(d,p)) |
| C-O Bond Length (Phenol) | ~1.36 Å |
| O-H Bond Length (Phenol) | ~0.97 Å |
| C-N Bond Length (Imidazolidine) | ~1.46 Å |
| N-CH₃ Bond Length | ~1.45 Å |
| Dihedral Angle (Phenyl-Imidazolidinyl) | 40-60° |
Note: These are expected values based on typical DFT calculations for similar structures.
Prediction of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations can predict a variety of electronic properties that help in understanding the reactivity of a molecule. wisdomlib.org These are often derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisdomlib.org
For Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic pi system. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially the C=N-like functionality within the imidazolidinyl ring system. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. wisdomlib.org A smaller gap suggests higher reactivity.
Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. researchgate.net The molecular electrostatic potential (MEP) map would visually represent the electron density distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The phenolic oxygen and the nitrogen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the phenolic protons would be the most acidic.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | ~ -0.8 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | ~ 3.15 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | ~ 2.35 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | ~ 2.12 eV | Propensity to accept electrons |
Note: These values are estimations based on calculations on similar aromatic and heterocyclic compounds. wisdomlib.orgresearchgate.net
Simulations of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can simulate various types of spectra, which can be used to interpret and assign experimental data.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C are highly valuable. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net The calculated chemical shifts would be sensitive to the molecule's conformation, including the orientation of the imidazolidinyl ring relative to the phenol ring and the presence of any intramolecular hydrogen bonds. mdpi.com For instance, the chemical shift of the phenolic proton would be a key indicator of hydrogen bonding. mdpi.com
Vibrational Frequencies: The simulation of the infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. researchgate.net These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch of the phenol, the C-N stretches of the imidazolidine ring, and the various vibrations of the aromatic ring. researchgate.net Comparing the calculated frequencies with experimental data can also serve to validate the computed equilibrium geometry. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) and Vibrational Frequencies (in cm⁻¹)
| Nucleus/Vibration | Predicted Chemical Shift/Frequency | Assignment |
| ¹H (Phenolic OH) | 9.0 - 10.0 | Potentially hydrogen-bonded hydroxyl proton |
| ¹H (Aromatic) | 6.8 - 7.2 | Protons on the phenyl ring |
| ¹H (Imidazolidine CH₂) | 3.0 - 3.5 | Methylene (B1212753) protons in the imidazolidine ring |
| ¹H (N-CH₃) | 2.2 - 2.8 | Methyl protons on the nitrogen atoms |
| ¹³C (Phenolic C-O) | 150 - 155 | Carbon atom attached to the hydroxyl group |
| ¹³C (Aromatic) | 115 - 130 | Carbon atoms of the phenyl ring |
| ¹³C (Imidazolidine C) | 50 - 60 | Methylene carbons in the imidazolidine ring |
| IR (O-H stretch) | ~3400 | Phenolic hydroxyl group vibration |
| IR (C-N stretch) | ~1100-1200 | Imidazolidine ring C-N bond vibrations |
| IR (Aromatic C=C stretch) | ~1500-1600 | Phenyl ring skeletal vibrations |
Note: NMR shifts are referenced to TMS and are highly dependent on the solvent used in a real experiment. Vibrational frequencies are typically scaled to better match experimental values. pitt.edusysu.edu.cn
Reaction Mechanism Elucidation via Computational Pathways
Theoretical chemistry can be employed to explore the mechanisms of chemical reactions involving Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-. nih.gov By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and activation energies. nih.gov
For example, the synthesis of this compound could be modeled. A likely synthetic route would involve the reaction of a p-aminophenol derivative with a suitable precursor for the 1,3-dimethyl-2-imidazolidinyl group. Computational studies could compare different synthetic pathways to determine the most energetically favorable one. nih.gov
Furthermore, the reactivity of the molecule itself can be studied. For instance, the mechanism of its oxidation, electrophilic substitution on the phenol ring, or reactions at the nitrogen atoms of the imidazolidine ring could be computationally investigated. nih.gov Such studies would provide insights into the regioselectivity and stereoselectivity of these reactions. The role of a catalyst in these transformations could also be modeled, revealing how the catalyst lowers the activation energy of the reaction. nih.govnih.gov
Modeling of Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is crucial for understanding the properties of the compound in the condensed phase (liquid or solid). Computational models can be used to investigate how molecules of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- interact with each other and with solvent molecules.
Hydrogen bonding is expected to be a dominant intermolecular interaction, with the phenolic hydroxyl group acting as a hydrogen bond donor and the nitrogen and oxygen atoms acting as acceptors. researchgate.net Pi-stacking interactions between the phenyl rings of adjacent molecules may also play a role in the formation of supramolecular assemblies.
By performing molecular dynamics (MD) simulations, it is possible to model the behavior of a large number of these molecules over time. This can provide insights into properties like solubility, diffusion, and the structure of the liquid or solid state. The formation of dimers or larger aggregates in solution could also be studied using these methods.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for confirming its constitution and assessing its purity.
1D NMR (¹H, ¹³C) Analysis
¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would include those for the aromatic protons on the phenol ring, the protons of the imidazolidine (B613845) ring, and the protons of the two methyl groups. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent protons. The phenolic hydroxyl proton might appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would be critical for confirming the carbon skeleton. One would expect to see signals corresponding to the carbons of the phenol ring (with the carbon attached to the hydroxyl group being the most deshielded), the carbons of the imidazolidine ring, and the carbons of the N-methyl groups.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | - | - |
| Aromatic -CH | - | - |
| Imidazolidine -CH- | - | - |
| Imidazolidine -CH₂- | - | - |
| N-CH₃ | - | - |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | - |
| Aromatic C-C(N) | - |
| Aromatic C-H | - |
| Imidazolidine C-N | - |
| Imidazolidine C-C | - |
| N-CH₃ | - |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to map out the connectivity of protons within the phenol and imidazolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point between the imidazolidine ring and the phenol ring, as well as confirming the positions of the methyl groups on the nitrogen atoms.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula, C₁₁H₁₆N₂O, by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer further structural evidence. Expected fragmentation pathways could involve the cleavage of the imidazolidine ring or the loss of the phenolic portion of the molecule.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | m/z (predicted) |
| [M+H]⁺ | - |
| [M+Na]⁺ | - |
| Major Fragments | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups.
IR Spectroscopy: The IR spectrum of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region, and C-N stretching bands would likely appear in the 1000-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong signals in Raman spectra, which would be useful for characterizing the substituted phenol ring.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Phenol) | - | - |
| C-H Stretch (Aromatic) | - | - |
| C-H Stretch (Aliphatic) | - | - |
| C=C Stretch (Aromatic) | - | - |
| C-N Stretch | - | - |
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
If a suitable single crystal of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the five-membered imidazolidine ring and its orientation relative to the phenol ring. Furthermore, X-ray diffraction analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing. While data for the specific target compound is unavailable, studies on similar structures like 4-(1,3-thiazolidin-2-yl)phenol and 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol show how this technique confirms molecular geometry and intermolecular hydrogen bonding patterns. nih.govnih.govresearchgate.net
Interactive Data Table: Predicted Crystal Data
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| Unit Cell Dimensions | - |
| Z (molecules per unit cell) | - |
Chromatographic Methods for Separation, Purification, and Quantitative Analysis
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis and to determine appropriate solvent systems for column chromatography.
Column Chromatography: This would be the primary method for purifying the synthesized compound on a larger scale.
High-Performance Liquid Chromatography (HPLC): HPLC would be used for the final purity assessment and for quantitative analysis. A reversed-phase C18 column would likely be suitable, using a mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.
Interactive Data Table: Predicted Chromatographic Data
| Technique | Stationary Phase | Mobile Phase/Conditions | Retention Time/Factor |
| HPLC | - | - | - |
| GC | - | - | - |
| TLC | - | - | - |
Applications in Advanced Materials Science and Catalysis Research
Role as a Chemical Building Block in Polymer Systems
The presence of a phenolic hydroxyl group and activated ortho-positions on the aromatic ring makes Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)- a candidate monomer for the synthesis of novel polymers, particularly in the realm of phenolic resins.
Phenolic resins, such as novolacs and resoles, are synthetic polymers traditionally formed through the reaction of phenol with formaldehyde (B43269). wikipedia.org These materials are known for their high thermal stability, chemical resistance, and flame-retardant properties. researchgate.net The incorporation of substituted phenols is a common strategy to modify the properties of the resulting resin. wikipedia.org
Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- can be envisioned as a specialty monomer in the synthesis of phenolic resins. The phenol moiety can undergo electrophilic substitution with aldehydes like formaldehyde at the ortho positions, leading to the formation of a polymer backbone with methylene (B1212753) bridges, characteristic of phenolic resins. researchgate.net The bulky and polar p-(1,3-dimethyl-2-imidazolidinyl)- substituent would remain as a pendant group on the polymer chain. Its integration could lead to novel resin architectures with distinct properties compared to conventional phenol-formaldehyde resins. For instance, the related solvent 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is used in the manufacture of certain polymers, highlighting the compatibility of this heterocyclic system with polymerization processes. google.comwikipedia.org The synthesis would likely proceed under acidic or basic catalysis, similar to traditional novolac or resol production, respectively. researchgate.net
Table 1: Potential Property Modifications in Resins Incorporating Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- This table presents hypothetical property changes based on established structure-property relationships in polymer science.
| Property | Standard Phenol-Formaldehyde Resin | Predicted Effect of Imidazolidinyl Group | Rationale |
|---|---|---|---|
| Solubility | Soluble in polar solvents and alcohols. | Increased solubility in a wider range of polar solvents. | The polar imidazolidine (B613845) group increases the overall polarity of the polymer. |
| Adhesion | Good adhesion to polar substrates. | Enhanced adhesion, particularly to nitrogen-sensitive surfaces. | The nitrogen atoms can form specific interactions (e.g., hydrogen bonds) with substrates. |
| Thermal Stability | High thermal stability. | Potentially altered; may decrease slightly due to the less stable heterocyclic ring compared to the aromatic backbone. | The imidazolidine ring may have a lower decomposition temperature than the cross-linked phenolic backbone. |
| Glass Transition Temp. (Tg) | High Tg. | Increased Tg. | The bulky pendant group can restrict chain mobility, raising the glass transition temperature. |
| Chemical Resistance | Excellent resistance to acids and solvents. | Modified resistance profile; potential sensitivity to strong acids due to the basic nitrogen atoms. | The basicity of the imidazolidine nitrogens could lead to salt formation with acids. |
The unique imidazolidinyl substituent offers a handle for designing specialty polymers with finely-tuned characteristics. The two nitrogen atoms within the heterocyclic ring introduce basicity and a high potential for hydrogen bonding, which can be exploited to control polymer properties.
The polarity imparted by the pendant group could enhance the polymer's affinity for moisture or specific polar molecules, making it a candidate for sensor applications or specialty coatings. Furthermore, the presence of nitrogen atoms could improve the dyeability of polymer fibers or enhance the compatibility of the resin in blends with other nitrogen-containing polymers like polyamides. By modifying the imidazolidine ring itself—for example, by using different N-alkyl substituents—one could systematically tune the polymer's solubility, glass transition temperature, and mechanical properties. This approach allows for the rational design of materials tailored for specific high-performance applications, moving beyond the capabilities of traditional phenolic resins. researchgate.net
Exploration in Organocatalysis and Ligand Development for Transition Metal Catalysis
Nitrogen-containing heterocycles are a cornerstone of modern catalysis, serving as both organocatalysts and as ligands for transition metals. mdpi.com The imidazolidine core within Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- is a well-established scaffold in this context.
The development of chiral ligands for asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Imidazolidine derivatives, especially those derived from chiral diamines, have proven to be highly effective ligands and organocatalysts. vinatiorganics.comnih.gov For instance, chiral imidazolidin-4-one (B167674) derivatives have been successfully used as ligands for copper(II) in asymmetric Henry reactions, achieving very high enantioselectivity (up to 97% ee). vinatiorganics.comresearchgate.net
By introducing chirality into the 1,3-dimethyl-2-imidazolidinyl group, Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- could be a precursor to a new family of chiral ligands. The phenolic -OH group could act as a coordinating donor atom, creating a bidentate (N, O) ligand in conjunction with one of the ring nitrogens. Alternatively, the imidazolidine ring can be converted into an N-heterocyclic carbene (NHC), which are powerful ligands for a variety of transition metals like palladium and nickel. researchgate.netnih.gov The combination of a strong C-donor (the carbene) and a tunable O-donor (the phenol) could lead to highly effective catalysts for reactions such as cross-coupling, amination, or hydrogenation. rsc.orgnih.gov
Table 2: Representative Asymmetric Reactions Catalyzed by Imidazolidine-Scaffold Systems
| Reaction Type | Catalyst System | Typical Enantiomeric Excess (ee) | Potential Role of Phenol-Imidazolidine Ligand |
|---|---|---|---|
| Henry Reaction | Cu(II) / Chiral Imidazolidin-4-one vinatiorganics.comresearchgate.net | 90-97% | Could form a chiral Cu(II) complex for nitroaldol additions. |
| Aldol Reaction | Proline or Imidazolidine Organocatalyst nih.gov | up to 91% | Derivatives could act as organocatalysts via enamine activation. |
| Allylic Amination | Pd(0) / Chiral P,olefin Ligand nih.gov | 80-99% | Could be developed into a novel ligand for Palladium catalysis. |
| Michael Addition | Chiral Imidazolidinone Organocatalyst | >90% | The imidazolidine core is a known scaffold for activating substrates. |
The study of catalytic mechanisms is fundamental to improving catalyst performance. For a transition metal complex featuring a ligand derived from Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, the electronic properties of the phenol group would play a key role. The hydroxyl group is an electron-donating group, which would increase the electron density on the metal center. This can influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
In the context of organocatalysis, many imidazolidine-based catalysts function by forming iminium or enamine ions with the substrate. The electronic nature of the p-substituent on an associated phenyl ring can tune the reactivity of these intermediates. The electron-donating character of the phenolic group could stabilize cationic intermediates, potentially altering the speed and selectivity of the catalytic transformation. Detailed mechanistic studies, often involving kinetics and computational modeling, would be essential to understand and optimize the catalytic behavior of systems derived from this compound.
Investigation of Antioxidant Mechanisms and Radical Scavenging Capabilities of Phenol-Imidazolidine Derivatives
Phenolic compounds are widely recognized for their antioxidant properties, which stem from their ability to scavenge harmful free radicals. mdpi.comfrontiersin.org This activity is central to their role in protecting materials and biological systems from oxidative damage. vinatiorganics.com
The primary mechanism by which phenolic antioxidants operate is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. frontiersin.org The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. scienceopen.com The efficiency of a phenolic antioxidant is determined by the ease of this H-atom donation (measured by the bond dissociation enthalpy, BDE) and the stability of the resulting phenoxyl radical. scienceopen.com
The p-(1,3-dimethyl-2-imidazolidinyl) group is expected to influence these properties electronically. As an electron-donating group, it would increase the electron density on the phenolic ring, which can lower the O-H BDE. A lower BDE facilitates easier hydrogen donation, potentially enhancing the radical scavenging rate. This is a key consideration, as the nature and position of substituents significantly impact antioxidant capabilities. mdpi.comnih.gov While bulky groups like tert-butyl in hindered phenols provide steric protection for the resulting radical, the imidazolidinyl group's influence would be primarily electronic. vinatiorganics.comresearchgate.net The presence of nitrogen atoms could also allow for additional radical stabilization pathways or interaction with different types of radicals. nih.gov The investigation into these mechanisms, comparing the activity of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- to standard antioxidants like BHT (Butylated hydroxytoluene), would clarify its potential as a novel antioxidant for applications in plastics, rubbers, and other materials prone to oxidative degradation. vinatiorganics.com
Research on "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" in Advanced Materials and Catalysis Remains Undocumented in Publicly Available Literature
Despite a thorough review of scientific databases and scholarly articles, there is currently no publicly available research detailing the specific applications of the chemical compound "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" in the fields of advanced materials science and catalysis research.
General research into functionalized phenols indicates their potential in creating valuable materials through various chemical transformations, such as Csp2–H functionalization. rsc.org Phenol derivatives also play a role as reducing and capping agents in the synthesis of metal nanoparticles, a key area in catalysis and advanced materials. rsc.org The synthesis of complex phenols for use in fine chemicals, pharmaceuticals, and materials science is an active area of research, often requiring innovative methods to introduce the hydroxyl group onto an aromatic ring under mild conditions. chemistryviews.orgorganic-chemistry.org
However, the absence of specific data for "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" means that no detailed research findings, functional material properties, or catalytic activities can be reported at this time. Consequently, data tables illustrating its performance or comparative analysis with other compounds in these applications cannot be generated.
It is conceivable that "Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-" may be a novel compound with research yet to be published, or it might be an intermediate in a larger synthetic pathway where its specific contributions are not independently detailed. Until dedicated research on this compound is conducted and published, its role in advanced materials science and catalysis remains an open question for the scientific community.
Future Research Directions and Emerging Trends
Innovations in Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability necessitates the development of environmentally friendly synthetic protocols. mdpi.comrasayanjournal.co.in Future research will likely focus on green methods for synthesizing Phenol (B47542), p-(1,3-dimethyl-2-imidazolidinyl)- and its derivatives, moving away from traditional techniques that may involve harsh conditions or hazardous reagents. nih.gov
Key emerging trends in this area include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. rasayanjournal.co.innih.gov Studies on the microwave-assisted synthesis of other imidazolidine (B613845) and oxadiazole derivatives have shown significant promise, suggesting a viable path for the rapid and efficient production of this target molecule. researchgate.netasianpubs.org
Catalytic ipso-Hydroxylation: A highly efficient and green protocol for producing substituted phenols involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in a benign solvent like ethanol. nih.govrsc.org This one-minute, room-temperature reaction is scalable and could be adapted to introduce the phenolic hydroxyl group onto a precursor molecule, representing a major advance over traditional methods. nih.govrsc.org
Benign Solvent Systems: The use of aqueous media or recyclable solvents like polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. rasayanjournal.co.in The synthesis of the related compound 1,3-dimethyl-2-imidazolidinone (B1670677) in water highlights the potential for developing aqueous routes to Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, minimizing the reliance on volatile organic solvents.
| Green Synthesis Technique | Potential Advantage for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- | Related Research |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. | Synthesis of various N-heterocycles. rasayanjournal.co.innih.govasianpubs.org |
| Catalytic ipso-Hydroxylation | Use of H₂O₂ (a green oxidant), mild conditions, rapid reaction. | Scalable one-minute synthesis of substituted phenols. nih.gov |
| Aqueous/Green Solvents | Eliminates hazardous organic solvents, simplifies purification. | Synthesis of related heterocycles in water or PEG. rasayanjournal.co.in |
Design and Discovery of Novel Catalytic Transformations
The molecular architecture of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- suggests significant, yet unexplored, potential in catalysis. The imidazolidine core is a precursor to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts and ligands for transition metals. rsc.orgwikipedia.org
Future research directions are likely to include:
N-Heterocyclic Carbene (NHC) Precursors: The imidazolidine ring can be deprotonated to form an imidazolin-2-ylidene, a type of NHC. wikipedia.orgnih.gov These NHCs are prized for their strong σ-donating properties and are used in a vast range of catalytic reactions, including olefin metathesis and cross-coupling. nih.gov Research into converting Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- into a phenolic NHC ligand could yield novel catalysts where the phenol group can tune electronic properties or participate in the reaction. The thermolysis of labile imidazolidine adducts represents a base-free method to generate such carbenes. nih.govbeilstein-journals.org
Phenol-Directed Catalysis: The hydroxyl group of the phenol moiety is a versatile functional handle. catalysis.blog It can direct metal catalysts to functionalize the C-H bonds at the ortho positions, allowing for the controlled synthesis of more complex, highly substituted phenols with complete regiochemical control. oregonstate.edu
Asymmetric Catalysis: The development of chiral versions of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- could open the door to its use as a ligand in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals and fine chemicals.
Advanced Computational Studies for Predictive Chemistry
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. For a molecule like Phenol, p-(1,3-dimethyl-2-imidazolidinyl)-, Density Functional Theory (DFT) and other methods can offer profound insights.
Key areas for computational investigation include:
Conformational Analysis: The five-membered imidazolidine ring is not planar and can adopt various conformations, such as a "twist" conformation. researchgate.net Computational studies can determine the most stable conformations and the energy barriers between them, which is crucial for understanding its reactivity and how it might bind to a catalytic center or a biological target. researchgate.netresearchgate.net
Reactivity Prediction: DFT calculations can be used to predict sites of reactivity. For instance, methods like B3LYP can determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a key parameter for predicting antioxidant activity. alljournals.cnumons.ac.beresearchgate.net Calculations can also map the electrostatic potential to identify nucleophilic and electrophilic sites, guiding the design of synthetic reactions. rjpn.org
Mechanism Elucidation: When new catalytic applications are discovered, computational modeling will be essential to elucidate the reaction mechanisms, identify transition states, and explain observed selectivity.
Exploration of New Material Applications and Hybrid Systems
The combination of a reactive phenol group and a stable heterocyclic ring makes Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- an attractive building block for new materials. Phenolic compounds are foundational monomers for a wide range of polymers, including phenolic resins (like Bakelite) and polycarbonates. rsc.orgvedantu.com
Emerging trends in this field point towards:
Bio-based Polymers: There is a major push to replace petroleum-based products with materials derived from renewable sources. psu.edu Phenolic compounds are key intermediates in this effort. psu.edu This compound could serve as a novel monomer for creating high-performance polymers with unique properties conferred by the imidazolidine unit, such as altered solubility, thermal stability, or affinity for metal ions.
Antioxidant Polymers: Phenols are natural antioxidants. nih.gov This molecule could be polymerized or grafted onto other polymers to create materials with built-in antioxidant capabilities, which are useful for improving the stability of plastics, foods, or cosmetics. nih.gov Enzyme-catalyzed polymerization is a green approach to producing such polymeric phenols. nih.gov
Hybrid Organic-Inorganic Materials: The nitrogen and oxygen atoms can act as coordination sites for metal ions. This opens the possibility of using the compound as an organic linker to construct metal-organic frameworks (MOFs) or other hybrid materials with potential applications in gas storage, separation, or catalysis.
Interdisciplinary Research with Related Heterocyclic and Phenolic Compounds
The full potential of Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- will be unlocked through collaborative research that crosses traditional disciplinary boundaries. Its structure invites investigation from multiple scientific perspectives.
Future interdisciplinary efforts will likely focus on:
Medicinal Chemistry and Pharmacology: Numerous derivatives of imidazolidine and other related heterocycles (like imidazole) exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netprimescholars.commdpi.comdoi.orgnih.gov The combination of a phenol with an imidazolidine core is a novel scaffold that warrants screening for various biological activities. researchgate.net
Food Science and Agriculture: The antioxidant properties of phenolic compounds are well-established and play a role in food preservation and human health. nih.govacs.orgyoutube.com Research could explore the efficacy of this compound as a synthetic antioxidant. Furthermore, many heterocyclic compounds form the basis of modern green pesticides due to their high activity and selectivity, suggesting another avenue for investigation. frontiersin.org
Polymer and Materials Science: Collaboration between synthetic chemists and material scientists will be crucial to develop the novel polymers and hybrid materials discussed previously. springerprofessional.de This includes synthesizing the monomer and then characterizing the resulting materials' mechanical, thermal, and chemical properties. springerprofessional.de
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, p-(1,3-dimethyl-2-imidazolidinyl)- and its derivatives?
- Methodological Answer : The synthesis of imidazolidine-containing phenolic derivatives typically involves condensation reactions, cyclization, or functional group modifications. For example, describes multi-step syntheses using propargyl ether intermediates and copper-catalyzed click chemistry to introduce triazole-thiazole substituents. Key parameters include solvent choice (e.g., methanol or DMF), catalyst selection (e.g., CuI for click reactions), and temperature control (e.g., 65°C for 12 hours in ). Purification via column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) and crystallization (e.g., methanol/diethyl ether) are critical for isolating high-purity products .
Q. How can spectroscopic methods (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer : Structural validation requires a combination of techniques:
- ¹H/¹³C NMR : Assign peaks based on expected chemical shifts. For instance, aromatic protons in phenolic rings appear at δ 6.5–7.5 ppm, while imidazolidinyl methyl groups resonate at δ 2.5–3.0 ppm. provides detailed NMR data for analogous compounds, including coupling constants and integration ratios .
- IR Spectroscopy : Confirm functional groups such as O-H (broad ~3200 cm⁻¹ for phenol), C=N (1650–1600 cm⁻¹ for imidazolidine), and C-O (1250–1050 cm⁻¹) .
- Elemental Analysis : Verify experimental vs. calculated C/H/N/O percentages to assess purity (e.g., <0.4% deviation in ) .
Q. What are the critical parameters in crystallographic analysis of its derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals grown via slow evaporation (e.g., methanol/diethyl ether in ). Key metrics include:
- Planarity : Assess deviations in the imidazolidine ring (e.g., r.m.s. deviation of 0.0056 Å in ).
- Dihedral Angles : Measure spatial relationships between aromatic substituents (e.g., 77.34° between imidazole and nitrobenzene rings in ).
- Hydrogen Bonding : Identify intermolecular interactions (e.g., O-H⋯N bonds in ) that stabilize crystal packing .
Advanced Research Questions
Q. How do substituents on the imidazolidinyl ring affect the compound's bioactivity, and how is this evaluated experimentally?
- Methodological Answer : Substituent effects can be studied via structure-activity relationship (SAR) assays. demonstrates that triazole-thiazole substituents (e.g., compounds 9a–9e) influence binding to biological targets. Experimental steps include:
- Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina to analyze poses of compound 9c with α-glucosidase in ).
- In Vitro Assays : Test antifungal/antimicrobial activity (e.g., minimum inhibitory concentration (MIC) assays, as in ) against relevant strains .
- Statistical Analysis : Use multivariate regression to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
Q. What computational approaches are used to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution (e.g., ’s analysis of intramolecular C-H⋯π interactions).
- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., 100-ns MD runs to assess hydrogen bond persistence).
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bond donors in the imidazolidine ring) using tools like Schrödinger’s Phase .
Q. How can contradictory data in synthesis yields or bioactivity be systematically analyzed?
- Methodological Answer : Contradictions often arise from variability in reaction conditions or assay protocols. Resolve discrepancies by:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yields (e.g., ’s comparison of CuI vs. other catalysts).
- Meta-Analysis : Aggregate published data (e.g., vs. 7) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers.
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., NIH Rigor and Reproducibility guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
